molecular formula C19H15FN2O5S B2926494 (Z)-methyl 4-((6-fluoro-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate CAS No. 865198-20-5

(Z)-methyl 4-((6-fluoro-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate

Cat. No.: B2926494
CAS No.: 865198-20-5
M. Wt: 402.4
InChI Key: DUPLGLFAZJOZKJ-VZCXRCSSSA-N
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Description

(Z)-methyl 4-((6-fluoro-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 4-((6-fluoro-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.

    Introduction of the fluoro group: Fluorination can be performed using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Esterification: The ester group is introduced via a reaction with methanol in the presence of an acid catalyst.

    Final coupling: The final product is obtained by coupling the benzo[d]thiazole derivative with the appropriate carboxylic acid derivative under conditions such as EDCI/HOBt or DCC/DMAP.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 4-((6-fluoro-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group or the ester moiety, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted benzo[d]thiazole derivatives.

Scientific Research Applications

(Z)-methyl 4-((6-fluoro-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzo[d]thiazole core.

    Medicine: Explored for its potential anti-cancer and anti-microbial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-methyl 4-((6-fluoro-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate involves its interaction with specific molecular targets. The benzo[d]thiazole core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the fluoro group can enhance binding affinity to certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
  • N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine

Uniqueness

(Z)-methyl 4-((6-fluoro-3-(2-methoxy-2-oxoethyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoro group and the ester moiety enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

methyl 4-[[6-fluoro-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O5S/c1-26-16(23)10-22-14-8-7-13(20)9-15(14)28-19(22)21-17(24)11-3-5-12(6-4-11)18(25)27-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPLGLFAZJOZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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